molecular formula C35H61N11O11 B1193562 Selank acetate

Selank acetate

Cat. No.: B1193562
M. Wt: 811.9 g/mol
InChI Key: OLIPZUSDWNRQRQ-BPKVXTLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Selank (Russian: Cеланк) is a synthetic heptapeptide developed by the Institute of Molecular Genetics of the Russian Academy of Sciences. Its chemical sequence is Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP).
  • Structurally, Selank is an analogue of the immunomodulatory peptide tuftsin.
  • Pharmacologically, Selank has been shown to modulate Interleukin-6 (IL-6) expression and affect T helper cell cytokines. It also influences monoamine neurotransmitter levels and induces serotonin metabolism .
  • Preparation Methods

    • Selank can be synthesized using various routes, but the exact synthetic methods are proprietary.
    • Industrial production methods involve peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
  • Chemical Reactions Analysis

    • Selank does not undergo extensive chemical reactions due to its stable peptide structure.
    • Common reagents and conditions are not well-documented, given its limited reactivity.
    • Major products from reactions are not applicable, as Selank is primarily used as a pharmaceutical compound.
  • Scientific Research Applications

    • Selank’s applications span several fields:

        Psychiatry and Neurology: It exhibits anxiolytic effects and has been investigated for generalized anxiety disorder (GAD) treatment.

        Neuroprotection: Selank rapidly elevates brain-derived neurotrophic factor (BDNF) expression in the hippocampus.

        Immunomodulation: Similar to tuftsin, Selank modulates immune responses.

        Enkephalin Regulation: Selank inhibits enzymes involved in enkephalin degradation.

        Antidepressant Effects: Animal models show antidepressant-like effects.

  • Mechanism of Action

    • Selank’s mechanism involves:

        BDNF Upregulation: It enhances BDNF expression, promoting neuronal survival and plasticity.

        Monoamine Modulation: Selank affects serotonin metabolism and other monoamines.

        Enkephalin Regulation: Inhibition of enkephalin-degrading enzymes contributes to its effects.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C35H61N11O11

    Molecular Weight

    811.9 g/mol

    IUPAC Name

    acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

    InChI

    InChI=1S/C33H57N11O9.C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;/m1./s1

    InChI Key

    OLIPZUSDWNRQRQ-BPKVXTLESA-N

    Isomeric SMILES

    C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O

    SMILES

    CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O

    Canonical SMILES

    CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Selank acetate

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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